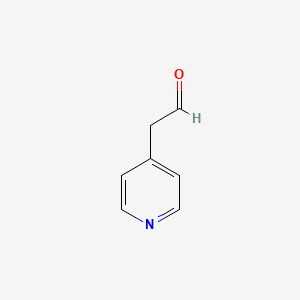

2-(Pyridin-4-YL)acetaldehyde

Description

Significance of Pyridyl Aldehyde Motifs in Organic Synthesis

The pyridine (B92270) ring is a fundamental structural motif in a vast array of pharmaceuticals and agrochemicals. thieme.de The incorporation of an aldehyde group onto a pyridine structure, creating a pyridyl aldehyde, provides a reactive site for a multitude of chemical transformations. This reactivity allows for the construction of diverse molecular architectures.

Pyridyl aldehydes are key intermediates in the synthesis of a wide range of heterocyclic compounds. mdpi.com They can undergo reactions such as nucleophilic additions, condensations, and oxidations, making them versatile precursors for creating complex molecules with potential biological activity. smolecule.com The strategic placement of the aldehyde group on the pyridine ring, as seen in 2-(Pyridin-4-YL)acetaldehyde, influences the electronic properties and reactivity of the molecule, offering chemists precise control over synthetic outcomes.

Historical Context of Acetaldehyde (B116499) and Pyridine Derivative Chemistry

The history of both acetaldehyde and pyridine chemistry is rich and dates back to the 19th century. Acetaldehyde, or ethanal, was first observed in 1774 by Carl Wilhelm Scheele and later named by Justus von Liebig in 1835. vedantu.comwikipedia.org It has historically been a crucial precursor for the production of acetic acid, although this application has diminished with the advent of more efficient methods. wikipedia.org Industrially, acetaldehyde is a key starting material for producing pyridine derivatives, among other chemicals. vedantu.comjubilantingrevia.com

Pyridine was first synthesized in 1876 from acetylene (B1199291) and hydrogen cyanide. nih.gov A major breakthrough in pyridine synthesis was the Hantzsch pyridine synthesis, described in 1881, which remains a fundamental method for creating pyridine derivatives. wikipedia.org The Chichibabin pyridine synthesis, developed by Aleksei Chichibabin, further expanded the toolbox for creating these important heterocycles from aldehydes and ammonia (B1221849). thieme.dewikipedia.org These historical developments have laid the groundwork for the synthesis and exploration of more complex pyridine derivatives like this compound.

Scope and Research Directions for this compound

Current research involving this compound and related pyridyl aldehydes is focused on leveraging their unique chemical properties for various applications. In medicinal chemistry, these compounds are being investigated as intermediates in the synthesis of novel therapeutic agents. The pyridine motif is a known pharmacophore, and the ability to functionalize it via the aldehyde group allows for the creation of libraries of compounds for drug discovery programs.

In materials science, the structural features of this compound make it a candidate for the development of new polymers and functional materials. smolecule.com The reactivity of the aldehyde and the coordinating ability of the pyridine nitrogen can be exploited to create materials with specific electronic or optical properties.

Furthermore, ongoing research continues to explore new synthetic methodologies that utilize pyridyl aldehydes as key building blocks. acs.orgijpsonline.com The development of more efficient and selective reactions for the transformation of these compounds will undoubtedly open up new avenues for their application in various fields of chemical science.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C7H7NO |

| Molecular Weight | 121.14 g/mol nih.gov |

| IUPAC Name | 2-pyridin-4-ylacetaldehyde nih.gov |

| CAS Number | 878499-08-2 chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCLKFBAGFZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 4 Yl Acetaldehyde and Its Precursors

Strategies for Carbonyl Group Introduction

The formation of the aldehyde functional group in 2-(pyridin-4-yl)acetaldehyde is a critical step that can be achieved through several distinct synthetic routes. These strategies include the oxidation of corresponding primary alcohols, hydrolysis of protected aldehyde forms like acetals, selective reduction of more oxidized precursors such as nitriles and carboxylic acid derivatives, and the direct functionalization of the methyl group on the pyridine (B92270) ring.

Oxidation of Primary Alcohols (e.g., 4-Pyridylethanol)

A common and direct method for synthesizing aldehydes is the controlled oxidation of primary alcohols. For the synthesis of this compound, the precursor is 2-(pyridin-4-yl)ethanol, also known as 4-pyridineethanol. jubilantingrevia.comfishersci.pt The challenge in this transformation lies in preventing over-oxidation of the aldehyde to the corresponding carboxylic acid.

Various oxidizing agents can be employed for this purpose. Mild oxidizing agents are preferred to ensure the reaction stops at the aldehyde stage. A notable method for the oxidation of pyridyl carbinols involves manganese dioxide (MnO₂), which is effective for this type of conversion. google.com Other modern oxidation methods, such as those using Swern or Dess-Martin periodinane conditions, also offer high selectivity for aldehyde formation.

Table 1: Oxidation of 2-(Pyridin-4-yl)ethanol

| Precursor | Reagent | Product | Notes |

|---|---|---|---|

| 2-(Pyridin-4-yl)ethanol | Manganese Dioxide (MnO₂) | This compound | Selective oxidation of pyridyl carbinols. google.com |

| 2-(Pyridin-4-yl)ethanol | Dess-Martin Periodinane | This compound | Mild conditions, high yield. |

Hydrolysis of Protected Aldehyde Derivatives (e.g., Acetals)

To circumvent the reactivity of the aldehyde group during other synthetic steps, it can be protected, often as an acetal (B89532). The aldehyde is then regenerated in a final deprotection step. chemistrysteps.com Acetalization is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. acs.org

The hydrolysis of the acetal to yield the aldehyde is an equilibrium process favored by the use of a large excess of water and an acid catalyst. chemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of one of the acetal's oxygen atoms, converting the alkoxy group into a good leaving group. Subsequent elimination and attack by water lead to a hemiacetal intermediate, which then breaks down to form the final aldehyde. chemistrysteps.com

Table 2: Acetal Hydrolysis for Aldehyde Synthesis

| Protected Precursor | Reagents | Product | Key Feature |

|---|

Selective Reduction of Nitrile or Carboxylic Acid Derivatives

Another major pathway involves the partial reduction of functional groups that are at a higher oxidation state than aldehydes, such as nitriles or carboxylic acid derivatives.

The Stephen aldehyde synthesis is a classic method for converting nitriles into aldehydes. wikipedia.org This reaction uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce the nitrile. wikipedia.orgbyjus.com The process begins with the formation of an iminium salt ([R-CH=NH₂]⁺Cl⁻) from the nitrile. wikipedia.org This intermediate salt is then hydrolyzed with water to produce the desired aldehyde. byjus.com

For the synthesis of this compound, the starting material would be 2-(pyridin-4-yl)acetonitrile. The reaction is generally more efficient for aromatic nitriles. wikipedia.orgbyjus.com A patent describes a similar process for preparing 4-pyridylaldehyde from 4-cyanopyridine, highlighting the industrial applicability of this method. google.com

Reaction Steps:

The nitrile is treated with gaseous hydrogen chloride. byjus.com

Tin(II) chloride reduces the resulting salt in a single electron transfer process. wikipedia.org

The intermediate aldimine tin chloride precipitates and is subsequently hydrolyzed. wikipedia.orgbyjus.com

Hydrolysis of the aldimine yields the aldehyde. byjus.com

Derivatives of pyridine-4-acetic acid, such as esters or acid chlorides, can be selectively reduced to this compound. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for the low-temperature reduction of esters to aldehydes. It is crucial to control the stoichiometry and temperature to prevent further reduction to the primary alcohol.

Alternatively, the Rosenmund reduction could be employed, which involves the catalytic hydrogenation of an acid chloride over a poisoned catalyst (e.g., palladium on barium sulfate), but this method is often less practical for complex substrates.

Functionalization of Methyl Groups Adjacent to Pyridine Ring

Starting from the readily available 4-methylpyridine (B42270) (4-picoline), the two-carbon aldehyde side chain can be constructed. This often involves a condensation reaction. For instance, the reaction of 4-picoline with a suitable electrophile can introduce the required carbon framework. A known reaction involves the condensation of 4-methylpyridine with benzaldehyde, which forms an alcohol intermediate prior to dehydration. researchgate.net A similar strategy could be envisioned with a formic acid equivalent to build the acetaldehyde (B116499) moiety. Industrial processes often produce picolines through the gas-phase reaction of acetaldehyde and ammonia (B1221849), making 4-picoline an economical starting material. google.combeilstein-journals.org

Another approach involves creating a nucleophilic picolyl anion (by deprotonation of the methyl group with a strong base like n-butyllithium or lithium diisopropylamide) and reacting it with an appropriate electrophile, such as an N,N-dimethylformamide (DMF) to introduce a formyl group, or another one-carbon synthon.

Carbon-Carbon Bond Forming Reactions Leading to the Acetaldehyde Moiety

These methods start with a pre-formed pyridine ring and introduce the two-carbon acetaldehyde unit.

Aldol-type condensation reactions represent a classical and powerful tool for forming carbon-carbon bonds. thieme-connect.demasterorganicchemistry.com In the context of synthesizing pyridine-containing structures, this type of reaction is often employed. The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound and is particularly useful for creating conjugated enones in a single step. researchgate.net

A relevant example is the condensation of 4-pyridinecarboxaldehyde (B46228) with another carbonyl compound. For instance, the reaction of 4-pyridinecarboxaldehyde with an active methylene (B1212753) compound in the presence of a suitable catalyst can yield intermediates that can be further transformed into the target acetaldehyde derivative. derpharmachemica.com While direct synthesis of this compound via a simple aldol condensation is less common, the principles are applied in multi-step sequences. For example, a Knoevenagel condensation, which is related to the aldol reaction, can be used. This involves reacting 4-pyridinecarboxaldehyde with a compound containing an active methylene group, such as diethyl malonate, followed by subsequent chemical transformations to yield the desired acetaldehyde. uiowa.edu

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 4-Pyridinecarboxaldehyde | Acetaldehyde | Base (e.g., NaOH, KOH) | β-hydroxy aldehyde (Aldol addition product) |

| 4-Pyridinecarboxaldehyde | Ketone (e.g., Acetone) | Base or Acid | α,β-unsaturated ketone (Aldol condensation product) |

| 4-Pyridinecarboxaldehyde | Diethyl malonate | Base (e.g., piperidine) | Pyridinylidene malonic ester |

This table illustrates general aldol-type reactions involving 4-pyridinecarboxaldehyde.

These strategies involve the deprotonation of a pyridine derivative to create a nucleophilic carbon center, which then reacts with an appropriate electrophile to form the desired carbon-carbon bond.

The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial for the deprotonation of pyridine derivatives without undergoing nucleophilic addition to the pyridine ring. clockss.org These hindered amide bases can selectively remove a proton from a specific position on the pyridine ring, often directed by a functional group already present on the ring. clockss.orgcardiff.ac.uk For instance, a picoline (methylpyridine) derivative can be deprotonated at the methyl group to form a nucleophilic species, which can then react with an electrophile.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of pyridine rings. clockss.org A directing metalating group (DMG) on the pyridine ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. cardiff.ac.uk The resulting lithiated intermediate can then react with a variety of electrophiles.

To synthesize a precursor to this compound, 4-picoline can be deprotonated at the methyl group using a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to form 4-(lithiomethyl)pyridine. rsc.org This nucleophilic intermediate can then be reacted with a suitable two-carbon electrophile. For example, reaction with dimethylformamide (DMF) would introduce a formyl group, yielding this compound directly. rsc.org

A study demonstrated the successful lithiation of 3-(2-methyloxetan-2-yl)pyridine at the 4-position using n-BuLi, followed by reaction with DMF to produce 3-(2-methyloxetan-2-yl)isonicotinaldehyde. rsc.org This highlights the feasibility of introducing an aldehyde group onto a pyridine ring via a lithiation-electrophilic quench sequence.

| Pyridine Derivative | Base | Electrophile | Product |

| 4-Picoline | n-BuLi/TMEDA | Dimethylformamide (DMF) | This compound |

| 3-Substituted Pyridine | LDA | Various | Ortho-functionalized pyridine |

This table provides examples of deprotonative functionalization strategies.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.orgrsc.org Several named MCRs, such as the Hantzsch pyridine synthesis, are fundamental for constructing pyridine rings. frontiersin.org

In the Hantzsch reaction, an aldehyde, a β-ketoester, and ammonia or an ammonium (B1175870) salt condense to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. frontiersin.org By selecting appropriate starting materials, it is possible to construct a pyridine ring that already bears the desired acetaldehyde precursor side chain. For example, using a protected form of a 3-oxobutanal derivative in a Hantzsch-type reaction could potentially lead to a pyridine with a functionalized ethyl side chain at the 4-position, which could then be converted to the acetaldehyde.

Modern MCRs offer diverse pathways to substituted pyridines. ijpsonline.com For instance, a four-component reaction involving an aldehyde, a β-keto ester, and ammonium acetate (B1210297) can yield highly substituted dihydropyridines. frontiersin.org Acetaldehyde itself has been used as a suitable substrate in such reactions. frontiersin.org While not a direct route to this compound, these methods are powerful for creating diverse pyridine libraries from which the target molecule or its precursors could be derived.

Deprotonative Functionalization and Coupling Strategies

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both metal-based and organocatalytic methods are relevant to the synthesis of this compound and its precursors.

Catalytic vapor-phase synthesis is a significant industrial method for producing pyridine and its derivatives, often using acetaldehyde, formaldehyde, and ammonia over a heterogeneous catalyst like HZSM-5. researchgate.net This process highlights the fundamental role of acetaldehyde in building the pyridine core.

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful strategy for forming C-C bonds by combining two C-H bonds, typically under oxidative conditions. beilstein-journals.org For instance, the benzylic position of 2-alkylpyridines can be acetoxylated using a Palladium(II) acetate/Copper(I) iodide catalytic system. beilstein-journals.org This type of C-H activation logic could be applied to introduce functionality to a methyl group at the 4-position of pyridine, which could then be converted to the acetaldehyde.

Organocatalysis, particularly using chiral amines like proline, is well-established for direct asymmetric aldol reactions. nih.gov While typically used for creating chiral β-hydroxy carbonyl compounds, the underlying principles of enamine catalysis could be adapted for the synthesis of precursors to this compound. Furthermore, chiral 4-aryl-pyridine-N-oxides have been developed as effective nucleophilic catalysts in acylative dynamic kinetic resolution reactions involving acetaldehyde, demonstrating the role of pyridine derivatives in facilitating complex transformations. acs.org

| Catalytic Method | Catalyst Example | Reactant Types | Transformation |

| Vapor-Phase Synthesis | HZSM-5 | Acetaldehyde, Formaldehyde, Ammonia | Pyridine ring formation |

| Cross-Dehydrogenative Coupling | Pd(OAc)₂/CuI | 4-Picoline, Oxidant | Functionalization of the methyl group |

| Organocatalysis (Aldol) | Proline | Aldehyde, Ketone | C-C bond formation |

| Nucleophilic Catalysis | Chiral Pyridine-N-oxide | Acetaldehyde, Anhydride, N-Heteroaromatic | Acylative kinetic resolution |

This table summarizes various catalytic approaches relevant to the synthesis of this compound or its precursors.

Organocatalysis in Condensation Reactions (e.g., L-Proline)

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. L-Proline, a naturally occurring amino acid, is a prominent organocatalyst frequently employed in condensation reactions for the synthesis of pyridine derivatives. rsc.orgresearchgate.net Its bifunctional nature, possessing both a carboxylic acid and a secondary amine group, allows it to act as both a Brønsted acid and a Brønsted base, facilitating various transformations. researchgate.net

In the context of pyridyl aldehyde synthesis, L-proline catalyzes multicomponent reactions (MCRs) that efficiently construct the pyridine ring. rsc.org For instance, a one-pot reaction involving an amine, methyl acetoacetate, and an aromatic aldehyde can be catalyzed by L-proline in an environmentally friendly solvent like ethanol (B145695) to produce tetrahydropyridine (B1245486) derivatives in high yields. ajgreenchem.com The zwitterionic character of L-proline is believed to be crucial for its catalytic activity, enabling it to facilitate protonation and deprotonation steps within the reaction mechanism. researchgate.net The use of L-proline offers several advantages, including mild reaction conditions, operational simplicity, and the use of an inexpensive and readily available catalyst. researchgate.netajgreenchem.com

| Catalyst | Reactants | Product | Yield (%) | Conditions | Reference |

| L-Proline | Aniline, Methyl acetoacetate, Aromatic aldehydes | Tetrahydropyridine derivatives | 95 | Ethanol, reflux | ajgreenchem.com |

| L-Proline | N-alkyl-2-butyl-4-chloro-1H-imidazole-5-carbaldehydes, Methyl/ethyl acetoacetate, Ammonium carbonate | 1,4-dihydropyridine derivatives | 87-92 | Ethanol, room temperature | derpharmachemica.com |

| L-Proline | N-(benzothiazol-2-yl)-2-cyanoacetamides, Arylidene malononitriles/ethyl cyanoacetates | Polysubstituted pyridine derivatives | High | Ultrasonic irradiation | rsc.org |

Metal-Free Oxidative Cyclization Methodologies

Growing environmental concerns have spurred the development of metal-free synthetic methods. Metal-free oxidative cyclization offers a sustainable alternative for the synthesis of pyridine derivatives. rsc.org These reactions often utilize air or other green oxidants, avoiding the use of toxic and expensive metal catalysts. rsc.orgresearchgate.net

One such approach involves the reaction of aldehydes with ammonium acetate under air, leading to the formation of substituted pyridines. rsc.org This process involves direct C-H bond functionalization, C-C/C-N bond formation, and C-C bond cleavage in a single operation. rsc.org Another metal-free method employs iodine in combination with triethylamine (B128534) to trigger an oxime-based synthesis of 2-aryl-substituted pyridines, demonstrating high chemoselectivity and broad functional group tolerance. organic-chemistry.org The development of these metal-free protocols is a significant step towards greener and more sustainable chemical synthesis. organic-chemistry.orgrsc.org

| Oxidant | Reactants | Product | Key Features | Reference |

| Air | Aldehydes, Ammonium acetate | Substituted pyridines | Metal-free, efficient, direct C-H functionalization | rsc.orgresearchgate.net |

| Iodine/Triethylamine | Oximes | 2-Aryl-substituted pyridines | Metal-free, high chemoselectivity | organic-chemistry.org |

| Bis-acetoxyiodobenzene | Heteroaryl/Aryl carbaldehydes, Ammonium acetate | Functionalized carbonitriles | Metal-free, mild, high yielding | osti.gov |

Role of Heterogeneous Catalysts in Pyridyl Aldehyde Formation

Heterogeneous catalysts play a crucial role in the synthesis of pyridyl aldehydes and their derivatives, offering advantages such as easy separation, reusability, and often enhanced stability. core.ac.ukgrowingscience.com These catalysts are typically solid materials that facilitate the reaction in a different phase from the reactants.

Zeolite catalysts, particularly shape-selective zeolites like ZSM-5, have been effectively used in the gas-phase synthesis of pyridine bases. tandfonline.comgoogle.com For example, ZSM-5 can be employed in the one-pot, three-component synthesis of 2,4,6-triarylpyridines from substituted benzaldehydes, acetophenones, and ammonium acetate under solvent-free conditions. tandfonline.com The catalytic activity of zeolites is often attributed to their Lewis acidic characteristics. tandfonline.com

Another class of heterogeneous catalysts includes metal oxides supported on materials like zirconia. core.ac.uk For instance, a CeO2/ZrO2 catalyst has been used for the synthesis of pyridine derivatives via a one-vessel, four-component reaction. core.ac.uk Hydrotalcites, which are layered double hydroxides, can also act as solid base catalysts. Mg-Al hydrotalcite has been shown to be an effective and reusable catalyst for the multicomponent reaction of aldehydes, malononitrile (B47326), and thiophenol to produce highly substituted pyridines. growingscience.com The basicity of the hydrotalcite is directly linked to its catalytic activity. growingscience.com

| Catalyst | Reaction Type | Reactants | Product | Advantages | Reference |

| ZSM-5 | Three-component synthesis | Substituted benzaldehydes, Acetophenones, Ammonium acetate | 2,4,6-Triarylpyridines | Reusable, solvent-free, high yield | tandfonline.com |

| CeO2/ZrO2 | Four-component reaction | Substituted benzaldehyde, Malononitrile, Dimethylacetylenedicarboxylate, Dimethylaniline | Functionalized pyridine derivatives | Heterogeneous, one-vessel | core.ac.uk |

| Mg-Al Hydrotalcite | Multicomponent reaction | Aldehydes, Malononitrile, Thiophenol | Highly substituted pyridines | Reusable, solid base | growingscience.com |

Stereoselective Synthesis of Chiral Derivatives Incorporating this compound Units

The synthesis of chiral molecules is of paramount importance in various scientific fields, particularly in pharmaceuticals. hilarispublisher.com Stereoselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can have vastly different biological activities.

The incorporation of the this compound unit into chiral derivatives can be achieved through various asymmetric synthetic strategies. Organocatalysis, particularly using proline and its derivatives, has proven to be a powerful tool for asymmetric transformations. hilarispublisher.comnih.gov These catalysts can facilitate enantioselective aldol reactions, Michael additions, and other C-C bond-forming reactions, leading to the formation of chiral molecules with high stereocontrol. nih.gov

For instance, chiral nonracemic 2,3-dihydropyridin-4(1H)-ones can be synthesized enantioselectively using methods that employ chiral auxiliaries or chiral catalysts. acs.org One approach involves the use of chiral β-amino acids as starting materials, which incorporates asymmetry into the target molecules from the outset. acs.org Furthermore, organocatalytic domino reactions, which involve a cascade of reactions in a single pot, can be employed for the stereoselective synthesis of complex chiral heterocyclic systems containing pyridine moieties. metu.edu.tr These methods often rely on bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously, leading to high levels of enantioselectivity. metu.edu.tr The development of such stereoselective methods is critical for accessing novel chiral compounds with potential biological applications.

| Synthetic Strategy | Catalyst/Auxiliary | Target Molecule | Key Features | Reference |

| Asymmetric Organocatalysis | Proline derivatives | Chiral cyclic compounds | Enantioselective C-C bond formation | hilarispublisher.com |

| Chiral Pool Synthesis | Chiral β-amino acids | Chiral 2,3-dihydropyridin-4(1H)-ones | Incorporation of asymmetry from starting material | acs.org |

| Organocatalytic Domino Reaction | Quinine/squaramide based bifunctional organocatalysts | Chiral dihydropyrano[2,3-c]pyrazoles | High enantioselectivity through a reaction cascade | metu.edu.tr |

Reactivity and Reaction Mechanisms of 2 Pyridin 4 Yl Acetaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group in 2-(pyridin-4-yl)acetaldehyde is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This electronic arrangement is the basis for its reactivity, particularly in nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. This class of reactions is a cornerstone of its chemical versatility.

Aldehydes, including this compound, react with alcohols in the presence of an acid catalyst to form acetals. This reaction proceeds through a hemiacetal intermediate. The formation of a cyclic acetal (B89532), typically with a diol such as ethylene (B1197577) glycol, is often favored due to its increased stability. chemicalbook.comunifap.br For instance, the reaction of a similar compound, 2-pyridinecarboxaldehyde, with ethylene glycol in the presence of p-toluenesulfonic acid in refluxing toluene (B28343) yields the corresponding 2-(1,3-dioxolan-2-yl)pyridine. chemicalbook.com A similar transformation can be expected for this compound.

The acetal functional group serves as a valuable protecting group for the aldehyde, as it is stable to basic and nucleophilic conditions. researchgate.net Deprotection to regenerate the aldehyde can be achieved by treatment with aqueous acid. nih.govresearchgate.net The mechanism for deprotection involves protonation of an acetal oxygen, followed by the elimination of an alcohol molecule to form an oxonium ion, which is then attacked by water. Subsequent deprotonation yields the original aldehyde.

| Reactant | Reagents | Product | Notes |

| This compound | Ethylene glycol, p-toluenesulfonic acid | 2-(Pyridin-4-ylmethyl)-1,3-dioxolane | Protection of the aldehyde group. |

| 2-(Pyridin-4-ylmethyl)-1,3-dioxolane | Aqueous acid (e.g., HCl) | This compound | Deprotection to regenerate the aldehyde. |

This compound readily reacts with primary amines under mildly acidic conditions (typically pH 4-5) to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is reversible and can be driven to completion by removing the water formed. libretexts.orgchemistrysteps.com

Similarly, the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields an oxime. researchgate.netmdpi.com This reaction is also typically carried out in a weakly acidic medium. Pyridine (B92270) oximes are versatile synthetic intermediates and have been studied for their biological activities. researchgate.net

| Reactant | Reagent | Product Type |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| This compound | Hydroxylamine (NH₂OH) | Oxime |

As with many aldehydes, this compound can form a crystalline adduct with sodium bisulfite (NaHSO₃). This reaction involves the nucleophilic attack of the bisulfite ion on the carbonyl carbon. The resulting adduct is a salt of an α-hydroxysulfonic acid.

This reaction is often used for the purification of aldehydes. The bisulfite adduct can be isolated by filtration and then treated with either dilute acid or base to regenerate the pure aldehyde. nih.govresearchgate.net The stability of the adduct is dependent on pH and temperature, with lower temperatures and neutral pH favoring its formation and stability. arizona.edu

| Reactant | Reagent | Product | Application |

| This compound | Sodium Bisulfite (NaHSO₃) | 1-Hydroxy-1-(pyridin-4-ylmethyl)methanesulfonate | Purification of the aldehyde |

Condensation Reactions with Active Methylene (B1212753) Compounds

A key reaction of this compound is the Knoevenagel condensation, which involves its reaction with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). nih.govwikipedia.org This reaction is a powerful method for forming carbon-carbon double bonds. wikipedia.org

A study on the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes in a water-ethanol mixture at room temperature demonstrated high yields of the corresponding electron-deficient alkenes. For the closely related 4-pyridinecarboxaldehyde (B46228), the reaction with various active methylene compounds proceeded smoothly. It is expected that this compound would exhibit similar reactivity.

The reaction of 4-pyridinecarboxaldehyde with malononitrile (B47326) in a 1:1 water-ethanol mixture at room temperature for 30 minutes yielded 2-(pyridin-4-ylmethylene)malononitrile in 95% yield. Similarly, the reaction with ethyl cyanoacetate (B8463686) under the same conditions for 2 hours gave (E)-ethyl 2-cyano-3-(pyridin-4-yl)acrylate in 92% yield.

Table of Knoevenagel Condensation Products of 4-Pyridinecarboxaldehyde

| Active Methylene Compound | Reaction Time | Product | Yield (%) |

| Malononitrile | 30 min | 2-(Pyridin-4-ylmethylene)malononitrile | 95 |

| Ethyl Cyanoacetate | 2 h | (E)-Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 92 |

| Cyanoacetamide | 2 h | (E)-2-Cyano-3-(pyridin-4-yl)acrylamide | 94 |

| Methyl Cyanoacetate | 2 h | (E)-Methyl 2-cyano-3-(pyridin-4-yl)acrylate | 90 |

The proposed mechanism involves the activation of the carbonyl group by the polar solvent, facilitating the nucleophilic attack of the enolate of the active methylene compound. Subsequent dehydration leads to the formation of the α,β-unsaturated product. wikipedia.org

Oxidation of the Aldehyde Group to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 2-(pyridin-4-yl)acetic acid. A variety of oxidizing agents can be employed for this transformation. For instance, manganese-based catalysts in the presence of a co-oxidant like hydrogen peroxide have been shown to be effective in the oxidation of related pyridine-containing compounds. researchgate.netrsc.org The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.netrsc.org

While specific conditions for the oxidation of this compound are not detailed in the provided search results, general methods for aldehyde oxidation are well-established. These often involve reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like Tollens' reagent. The choice of oxidant would depend on the presence of other functional groups in the molecule that might also be susceptible to oxidation. The resulting 2-(pyridin-4-yl)acetic acid is a valuable synthetic intermediate. nih.gov

The chemical behavior of this compound is dictated by the electronic interplay between the pyridine ring and the acetaldehyde (B116499) side chain. The pyridine ring, a heterocyclic aromatic amine, and the aldehyde group, a reactive carbonyl-containing moiety, impart a unique reactivity profile to the molecule, enabling a variety of chemical transformations.

Pyridine Ring Reactivity and its Influence on the Aldehyde Group

The nitrogen atom in the pyridine ring is sp² hybridized and has a lone pair of electrons in an sp² orbital in the plane of the ring. This lone pair is not part of the aromatic π system and is responsible for the basicity and nucleophilicity of the pyridine nitrogen. wikipedia.org The presence of this nitrogen atom also renders the pyridine ring electron-deficient compared to benzene, influencing the reactivity of the attached aldehyde group.

While direct intramolecular cyclization involving the pyridine nitrogen and the aldehyde group of this compound to form a simple bicyclic structure is not a commonly reported reaction under standard conditions, related intramolecular reactions of pyridine derivatives bearing aldehyde or ketone side chains have been documented. For instance, in the presence of Brønsted acid catalysts, aldehyde and ketone electrophiles incorporated into the side chains of 2- and 4-alkylpyridines can undergo intramolecular aldol-like condensations. rsc.org These reactions typically involve the formation of a pyridinium (B92312) ion intermediate, which enhances the acidity of the benzylic protons, facilitating their removal and subsequent attack on the carbonyl group.

The pyridine ring in this compound exhibits a dual chemical character. Due to the electron-withdrawing nature of the nitrogen atom, the ring is deactivated towards electrophilic aromatic substitution, which, when it occurs, is directed to the 3- and 5-positions. wikipedia.orgpharmaguideline.com Conversely, the ring is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org This is a result of the polarization of the C=N bonds, which creates partial positive charges on these carbon atoms. The formation of pyridinium salts by reaction with electrophiles at the nitrogen atom further enhances the electrophilicity of the ring, making it even more susceptible to nucleophilic addition. mdpi.com

The electrophilic and nucleophilic characteristics of the pyridine ring are summarized in the table below:

| Reactivity Type | Position(s) of Attack | Influencing Factors |

| Electrophilic Substitution | 3 and 5 | Deactivating effect of the nitrogen atom. wikipedia.orgpharmaguideline.com |

| Nucleophilic Substitution | 2, 4, and 6 | Electron-withdrawing nature of the nitrogen atom. wikipedia.org |

| Reaction with Lewis Acids | Nitrogen Atom | Availability of the lone pair on the nitrogen. wikipedia.org |

The inherent reactivity patterns of the pyridine ring allow for site-selective functionalization. For pyridine derivatives, including those with a side chain like this compound, functionalization at the C4 position is a significant area of research. nih.govresearchgate.netdigitellinc.com Methods have been developed to override the intrinsic preference for reaction at the C2 position. For example, the use of strong, non-nucleophilic bases can lead to deprotonation at the C4 position, creating a nucleophilic center that can react with various electrophiles. nih.gov This allows for the introduction of a wide range of substituents at a position distal to the nitrogen atom, which is a valuable strategy in the synthesis of complex molecules and pharmaceuticals. nih.govdigitellinc.com

Interplay of Functional Groups in Complex Reaction Cascades

The proximate arrangement of the pyridine ring and the aldehyde group in this compound can lead to complex reaction cascades, where the reactivity of one functional group initiates or influences subsequent transformations within the molecule.

The aldehyde group of this compound is a key participant in condensation reactions. While specific examples involving this compound are not extensively detailed in the provided search results, analogous reactions with similar compounds, such as 2-acetylpyridine (B122185), provide insight into potential reaction pathways. Condensation reactions of 2-acetylpyridine with various aldehydes are known to produce a variety of products, including those arising from aldol-type condensations and subsequent cyclizations. rsc.orgresearchgate.net By analogy, this compound could participate in condensation-cyclization sequences, where the initial condensation at the aldehyde is followed by a cyclization step involving the pyridine ring or other reactive species present in the reaction mixture.

The formation of a pyridinium ion by the reaction of the pyridine nitrogen with an electrophile, such as a proton or an alkylating agent, plays a crucial role in many reactions of this compound. pharmaguideline.com The positive charge on the nitrogen atom significantly increases the electron-withdrawing effect on the ring, which in turn can activate the side chain for further reactions. wikipedia.org For instance, the formation of pyridinium 1,4-zwitterions from pyridinium salts can lead to various cycloaddition reactions. nih.gov In the context of this compound, the formation of a pyridinium ion would enhance the acidity of the α-protons of the acetaldehyde moiety, facilitating their abstraction and the formation of an enolate or a related nucleophilic species. This intermediate could then participate in intramolecular or intermolecular reactions. The activation of pyridines through the formation of pyridinium salts is a key strategy in their dearomatization and subsequent functionalization. mdpi.comacs.org

Proton Transfer Mechanisms in Pyridyl Acetaldehyde Reactions

Proton transfer is a fundamental process in the reactions of this compound, governing its tautomeric equilibrium and influencing its reactivity. This section details the mechanisms of proton transfer, primarily focusing on the keto-enol tautomerism, which is a critical aspect of the compound's chemical behavior.

The structure of this compound features α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) that are acidic. libretexts.org This acidity is a key factor enabling proton transfer reactions. The primary proton transfer mechanism for this compound is the interconversion between its keto (aldehyde) and enol (alkene-alcohol) forms. masterorganicchemistry.comlibretexts.org While the keto form is generally more stable for simple aldehydes and ketones, the equilibrium can be influenced by factors such as solvent and the presence of acid or base catalysts. masterorganicchemistry.comlibretexts.org

The keto-enol tautomerization can proceed through either acid-catalyzed or base-catalyzed pathways.

Acid-Catalyzed Proton Transfer

In the presence of an acid, the carbonyl oxygen of this compound is first protonated. This initial step increases the electrophilicity of the carbonyl carbon and, more importantly, weakens the C-H bond at the α-carbon, making the α-proton more susceptible to removal. A weak base, such as water or the conjugate base of the acid catalyst, can then abstract an α-proton. This is typically the rate-determining step. The subsequent rearrangement of electrons leads to the formation of a C=C double bond and the deprotonation of the carbonyl oxygen, resulting in the enol tautomer. libretexts.orgmasterorganicchemistry.com

The steps involved in the acid-catalyzed enolization are summarized below:

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid (H-A). |

| 2 | Abstraction of an α-proton by a weak base (A⁻ or H₂O). |

| 3 | Formation of the C=C double bond and regeneration of the acid catalyst. |

This mechanism involves the formation of an oxonium ion intermediate. libretexts.org

Base-Catalyzed Proton Transfer

Under basic conditions, the first step is the removal of an acidic α-proton by a base. This results in the formation of a resonance-stabilized carbanion known as an enolate ion. libretexts.org The negative charge in the enolate is delocalized between the α-carbon and the carbonyl oxygen. In the subsequent step, the oxygen of the enolate is protonated by a proton source, such as water (which is formed from the initial deprotonation step), to yield the enol tautomer. The deprotonation of the α-carbon is generally the slow, rate-determining step in this process. masterorganicchemistry.com

The steps for the base-catalyzed enolization are as follows:

| Step | Description |

| 1 | Deprotonation of the α-carbon by a base (B:). |

| 2 | Formation of the resonance-stabilized enolate anion. |

| 3 | Protonation of the enolate oxygen by the conjugate acid of the base (H-B⁺). |

Influence of the Pyridine Ring

The pyridine ring in this compound influences the proton transfer mechanisms. The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions. This would further increase the acidity of the α-protons due to the electron-withdrawing nature of the positively charged pyridinium ring, potentially accelerating the rate of enolization. Conversely, the pyridine nitrogen can also act as an internal base, potentially facilitating intramolecular proton transfer, although intermolecular mechanisms involving solvent or other catalytic species are generally more common.

Structural and Energetic Considerations

The interconversion between the keto and enol forms involves changes in hybridization and bond energies. The stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com For this compound, the enol form, (E)-2-(pyridin-4-yl)ethen-1-ol, would have a conjugated system extending from the pyridine ring to the C=C double bond, which could provide some stabilization.

| Parameter | Keto Tautomer (Aldehyde) | Enol Tautomer (Alkene-Alcohol) |

| Hybridization of Cα | sp³ | sp² |

| Hybridization of Cβ (carbonyl/enol C) | sp² | sp² |

| Approx. Cα-Cβ Bond Length | 1.51 Å | 1.34 Å (C=C) |

| Approx. Cβ-O Bond Length | 1.23 Å (C=O) | 1.36 Å (C-O) |

| Approx. Cα-Cβ-O Bond Angle | 120° | 120° |

Theoretical and Computational Studies on 2 Pyridin 4 Yl Acetaldehyde

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding information about its energy and structure. These investigations are fundamental to understanding the molecule's stability and geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net Instead of calculating the complex wavefunction of a many-electron system, DFT determines the electron density, from which the system's energy and other properties can be derived. DFT calculations are routinely used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. shd-pub.org.rsresearchgate.net

For 2-(Pyridin-4-YL)acetaldehyde, DFT calculations would typically be performed using a functional, such as B3LYP or PBE0, combined with a basis set, like 6-31G* or cc-pVTZ. researchgate.netbeilstein-journals.org These calculations can determine the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For instance, DFT has been successfully used to confirm the molecular structure of related pyridine (B92270) derivatives, showing good agreement between theoretical and experimental X-ray data. shd-pub.org.rs

Table 1: Representative DFT Functionals and Basis Sets in Molecular Modeling This table showcases common methods used in computational chemistry for molecules similar to this compound.

| Method Type | Name | Description |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its general accuracy across a range of organic molecules. |

| Functional | PBE0 | A hybrid functional that is often used for electronic property calculations, including reaction barriers and excitation energies. |

| Basis Set | 6-31G(d,p) | A Pople-style basis set that provides a good balance of speed and accuracy for geometry optimizations of organic molecules. It includes polarization functions on heavy atoms (d) and hydrogen atoms (p). |

| Basis Set | cc-pVTZ | A correlation-consistent basis set (Dunning) that is more computationally intensive but generally provides higher accuracy, especially for energy calculations. |

Ab initio (Latin for "from the beginning") methods are based entirely on first principles of quantum mechanics without using experimental data for parametrization. unifap.br

Hartree-Fock (HF): This is the most fundamental ab initio method. scirp.org It approximates the electron-electron repulsion by considering each electron in the average field of all other electrons, neglecting instantaneous electron correlation. While computationally efficient, its accuracy is limited. It often serves as a starting point for more advanced methods. scirp.orgresearchgate.net

Møller-Plesset Perturbation Theory (MP2): MP2 is a method that improves upon Hartree-Fock by including electron correlation through perturbation theory. It offers a significant increase in accuracy over HF for calculating energies and non-covalent interactions, though at a higher computational cost. researchgate.net

Coupled Cluster (CCSD): Coupled cluster methods are among the most accurate and reliable ab initio techniques. CCSD, which stands for "Coupled Cluster with Single and Double excitations," provides highly accurate results for molecular energies and properties and is often considered a "gold standard" in computational chemistry, particularly when extrapolated to the complete basis set limit (e.g., CCSD(T)). researchgate.net The high computational demand of CCSD typically limits its use to smaller molecules. researchgate.net

For this compound, HF could provide a baseline geometry, while MP2 would offer a more refined structure and energy. CCSD(T) calculations, though expensive, could provide benchmark values for key properties like rotational energy barriers.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. scribd.com The C-C single bond connecting the pyridine ring to the acetaldehyde (B116499) moiety in this compound is a key source of conformational flexibility.

Theoretical methods can map the potential energy surface as a function of the dihedral angle of this rotating bond. This analysis identifies the lowest-energy (most stable) conformers and the transition states that connect them. The energy difference between a stable conformer and a transition state is the rotational barrier, which determines how easily the molecule can switch between conformations. biomedres.us Studies on similar molecules, like thioacetaldehyde (B13765720) and various biphenyls, show that these barriers arise from a combination of steric hindrance and electronic effects, such as hyperconjugation. biomedres.usias.ac.in For example, natural bond orbital (NBO) analysis can be used to dissect the barrier into contributions from specific orbital interactions, revealing that the weakening of the central C-C bond during rotation is often a primary factor. ias.ac.inacs.org

Analysis of Electronic Properties

The distribution of electrons in a molecule dictates its chemical behavior, including its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. science.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net

This energy gap can be calculated using DFT and other quantum chemical methods. researchgate.net While specific data for this compound is not prominent in the literature, analysis of related conjugated systems provides context for the expected values.

Table 2: Illustrative HOMO-LUMO Gaps for Aromatic Compounds This table shows calculated HOMO-LUMO gaps for different classes of organic molecules to provide context for the values that might be expected for pyridine derivatives. Data sourced from studies on various compound series.

| Compound Class | Example Compound | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Benzothiazole Derivative | Compound 4 (with CF3 substituent) | 4.93 | researchgate.net |

| Benzothiazole Derivative | Compound 5 (no substituent) | 5.07 | researchgate.net |

| Quinoidal Molecule | BDP Compound 2a | 1.09 | nih.gov |

| Quinoidal Molecule | BDP Compound 2b | 0.99 | nih.gov |

Note: The specific HOMO-LUMO gap for this compound would depend on its conformation and the level of theory used for the calculation.

The molecular electrostatic potential (ESP) is the potential energy experienced by a positive point charge at various locations around a molecule. Plotting the ESP onto the molecule's electron density surface creates an ESP map, which is a powerful tool for understanding intermolecular interactions. mdpi.com

These surfaces are color-coded to visualize the charge distribution:

Red regions indicate negative electrostatic potential, typically found near electronegative atoms like oxygen or nitrogen. These areas are nucleophilic and prone to interacting with positive charges (electrophiles). mdpi.com

Blue regions indicate positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These areas are electrophilic. mdpi.com

Green/Yellow regions represent areas of near-neutral potential.

For this compound, an ESP surface would show a region of strong negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, highlighting these as primary sites for hydrogen bonding and electrophilic attack. mdpi.comyoutube.com The hydrogens on the pyridine ring and the methylene (B1212753) bridge would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, including solvents or biological receptors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wave functions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides a detailed understanding of the electron density distribution, atomic charges, and the nature of bonding and orbital interactions within a molecule. researchgate.net For this compound, NBO analysis is crucial for quantifying the delocalization of electron density and the stabilizing effects of hyperconjugative interactions.

The primary interactions involve the transfer of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. mdpi.com The energetic significance of these interactions is estimated using second-order perturbation theory. researchgate.netmdpi.com In this compound, key donor-acceptor interactions would be expected between the lone pair electrons on the pyridine nitrogen and the carbonyl oxygen, and the antibonding orbitals (π*) of the carbonyl group and the pyridine ring.

Table 1: Illustrative NBO Analysis of Major Donor-Acceptor Interactions in this compound (Note: This table is illustrative, based on theoretical principles and data from analogous systems. E(2) represents the stabilization energy.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=O) | > 5.0 | n → π |

| LP (2) O | σ (C-C) | ~ 2.0 - 3.0 | LP → σ |

| σ (C-H)methylene | π (C=C)pyridine | ~ 1.5 - 2.5 | σ → π |

| σ (C-C) | σ (C-H)aldehyde | ~ 2.0 - 4.0 | σ → σ |

| π (C=C)pyridine | π (C=O) | ~ 15.0 - 20.0 | π → π* |

Investigation of Intermolecular and Intramolecular Interactions

The spatial arrangement and stability of this compound are governed by a network of subtle intramolecular and intermolecular forces. savemyexams.comunt.edu

n→π Interactions Involving Pyridine and Carbonyl Groups*

A defining feature within this compound is the n→π* interaction, a non-covalent force where the lone pair (n) of the pyridine's nitrogen atom donates electron density to the antibonding orbital (π) of the carbonyl group. researchgate.net This type of interaction is analogous to a hydrogen bond in that it involves electron density delocalization between orbitals. researchgate.net Studies on the intermolecular complex formed between pyridine and acetaldehyde confirm that the system is stabilized by a dominant n→π tetrel bond. researchgate.netrsc.org This interaction positions the nitrogen atom along the Bürgi-Dunitz trajectory for nucleophilic addition to the carbonyl group. researchgate.net In the intramolecular context of this compound, this interaction plays a crucial role in dictating the conformational equilibrium, influencing the orientation of the acetaldehyde side chain relative to the pyridine ring.

Weak Non-Covalent Interactions (e.g., C-HꞏꞏꞏO contacts)

Alongside the prominent n→π* interaction, weaker non-covalent forces such as C-H···O contacts contribute to the molecule's conformational stability. rsc.orgbasicmedicalkey.com These interactions are considered a form of non-classical hydrogen bonding, where a polarized C-H bond acts as the hydrogen donor. researchgate.net In the pyridine-acetaldehyde complex, a C-H···O contact is observed to coexist with the n→π* interaction, further stabilizing the arrangement. researchgate.netrsc.org For this compound, several such intramolecular contacts are possible. For instance, an interaction can occur between the aldehydic C-H bond and the lone pair of the pyridine nitrogen, or between the C-H bonds of the pyridine ring and the carbonyl oxygen atom. These weak interactions, while individually minor, collectively provide significant stabilization to specific conformers. rsc.orgscispace.com

Molecular Balance Systems for Probing Interactions

The intermolecular complex of pyridine and acetaldehyde has been described as a "molecular balance" to explore and quantify the n→π* interaction. rsc.org In this system, the internal rotation of the acetaldehyde methyl group creates an oscillation that is phase-locked with the intermolecular distance, acting as a sensitive probe for the interaction's strength. rsc.org This concept of a molecular balance, where subtle conformational changes can be used to measure weak forces, is directly applicable to understanding the intramolecular dynamics of this compound. The flexible methylene linker allows the pyridine and acetaldehyde moieties to sample different orientations, with the energetic landscape being shaped by the balance between the stabilizing n→π* and C-H···O interactions and steric repulsion.

Vibrational and Spectroscopic Property Prediction

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the observed spectrum and the underlying molecular structure and vibrations. libretexts.org

Infrared (IR) Spectra Calculations and Potential Energy Distribution (PED)

Theoretical calculations of the infrared (IR) spectrum of this compound can be performed using methods like Density Functional Theory (DFT), often with the B3LYP functional. researchgate.netresearchgate.net Such calculations predict the vibrational frequencies and intensities of the molecule's normal modes.

A crucial component of this analysis is the Potential Energy Distribution (PED), which provides a detailed assignment of each vibrational band by quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.netcore.ac.uk For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent would be the C=O stretching vibration of the aldehyde group, typically appearing at a high frequency. Other significant bands include the C-H stretching of the aldehyde and aromatic groups, and various stretching and bending modes associated with the pyridine ring.

Table 2: Illustrative Predicted Vibrational Frequencies and Potential Energy Distribution (PED) Assignments for this compound (Note: This table is illustrative, based on theoretical principles and data from analogous systems. Frequencies are in cm⁻¹.)

| Calculated Frequency (cm⁻¹) | Assignment (PED %) | Vibrational Mode |

| ~3050-3100 | ν(C-H) (95) | Aromatic C-H Stretch |

| ~2820, ~2720 | ν(C-H) (88) | Aldehyde C-H Stretch (Fermi Resonance Doublet) |

| ~1730 | ν(C=O) (85), δ(C-H) (10) | Carbonyl Stretch |

| ~1600 | ν(C=C) (70), ν(C=N) (25) | Pyridine Ring Stretch |

| ~1415 | δ(C-H) (75) | Methylene Scissoring |

| ~1220 | β(C-H) (65) | In-plane Aromatic C-H Bend |

| ~810 | γ(C-H) (80) | Out-of-plane Aromatic C-H Bend |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means has become an indispensable tool for structural elucidation and verification of organic molecules. nih.gov For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), allow for the in silico determination of ¹H and ¹³C NMR spectra. mdpi.com

The standard and most reliable method for these predictions is the Gauge-Independent Atomic Orbital (GIAO) approach, which is implemented within a DFT framework. nih.govmdpi.com The accuracy of the predicted chemical shifts is highly dependent on the choice of the DFT functional and the basis set. mdpi.com Benchmark studies have evaluated numerous combinations to find the optimal methodology for different classes of molecules. For instance, functionals like ωB97X-D and WP04, paired with basis sets such as def2-SVP or 6-311++G(2d,p) and a suitable solvent model (like the Polarizable Continuum Model, PCM), have shown high accuracy for predicting ¹³C and ¹H chemical shifts, respectively. mdpi.com

The process involves first optimizing the 3D geometry of the this compound molecule at a chosen level of theory. Following this, the GIAO NMR calculation is performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus. These theoretical shielding values (σ_calc) are then converted to chemical shifts (δ_pred) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, using the formula: δ_pred = σ_ref - σ_calc.

To enhance accuracy, the predicted values are often scaled using a linear regression model derived from comparing calculated and experimental data for a set of known molecules. mdpi.com More recently, machine learning techniques, particularly Graph Neural Networks (GNNs), have been integrated with DFT calculations. nih.govrsc.org These models can learn from vast datasets of experimental and calculated spectra to correct for systematic errors in DFT predictions, leading to faster and more accurate results with mean absolute errors (MAE) comparable to or better than standard DFT methods. rsc.orgmdpi.com

A hypothetical comparison between experimental and DFT-predicted NMR chemical shifts for this compound, based on established methodologies, is presented below.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative of typical results from DFT/GIAO calculations and does not represent data from a specific published study on this exact molecule.)

| Atom | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift Range (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift Range (ppm) |

| Aldehyde-H | 9.75 | 9.7 - 10.0 openstax.org | 199.5 | 195 - 205 |

| Methylene-H₂ | 3.80 | 3.5 - 4.0 | 48.2 | 45 - 55 |

| Pyridine-H (α to N) | 8.60 | 8.5 - 8.7 | 150.1 | 149 - 151 |

| Pyridine-H (β to N) | 7.30 | 7.2 - 7.4 | 124.5 | 123 - 125 |

Predicted values are hypothetical, based on methods like DFT B3LYP/6-31G.*

Computational Design and Exploration of Chemical Space

Beyond property prediction, computational methods are crucial for designing new molecules and planning their synthesis.

Computer-Aided Synthesis Planning Involving Pyridyl Acetaldehydes

Computer-Aided Synthesis Planning (CASP) has transformed the art of chemical synthesis into a data-driven science. nih.gov These tools assist chemists by proposing viable synthetic routes to a target molecule, such as this compound. shenvilab.org Modern CASP programs utilize machine learning algorithms trained on massive reaction databases like Reaxys and those from the US Patent and Trademark Office (USPTO). nih.gov

The core of CASP is retrosynthesis, a process where the target molecule is recursively broken down into simpler, commercially available precursors. nih.govucla.edu For this compound, a CASP tool might propose several key disconnections:

C-C Bond Disconnection: The most intuitive disconnection is the carbon-carbon bond between the pyridine ring and the acetaldehyde moiety. This leads to a pyridin-4-yl synthon (which could be represented by a 4-halopyridine or a pyridine-4-boronic acid) and an acetaldehyde synthon. The forward reaction could be a classic cross-coupling reaction, such as a Suzuki or Stille coupling, followed by functional group manipulation.

Functional Group Interconversion (FGI): An alternative strategy involves an FGI of the aldehyde group. A CASP tool might recognize that the aldehyde can be formed by the oxidation of a primary alcohol, 2-(pyridin-4-yl)ethanol. This precursor is often more stable and synthetically accessible. The tool would then plan the synthesis of this alcohol.

The software evaluates the feasibility of each proposed reaction step by referencing its knowledge base of reaction rules, which are increasingly derived from data rather than being manually coded by experts. nih.govnih.gov It scores potential routes based on factors like reaction yield, atom economy, step count, and the cost of starting materials, ultimately presenting the user with a ranked list of synthetic plans. nih.gov

Fragment-Based Approaches in Quantum Machine Learning

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds, and its capabilities are significantly enhanced by quantum mechanics (QM) and machine learning (ML). frontiersin.orgresearchgate.net In this paradigm, the chemical space is explored by combining small molecular fragments that are known to bind to a biological target. tum.de

The pyridyl group present in this compound is a common and valuable fragment in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, including kinase inhibitors. researchgate.netmdpi.com In a fragment-based quantum machine learning approach, the "pyridin-4-yl-methyl" moiety could serve as a starting fragment.

The process typically involves:

Fragment Library Screening: A library of small molecules or fragments is screened against a protein target, either experimentally (e.g., via NMR or X-ray crystallography) or computationally.

Hit Identification and Elaboration: Fragments that show binding affinity are identified. A platform like a Quantum-assisted Fragment-based Automated Structure Generator (QFASG) can then be used. frontiersin.org This algorithm uses the initial fragment hit as a seed and computationally "grows" it by adding other fragments from a library, generating novel and more complex molecules.

QM/ML Scoring: The binding energies and geometries of these newly generated compounds are evaluated. Quantum mechanics calculations (like DFT) provide accurate energy estimations, while machine learning models, trained on QM data, can rapidly screen millions of potential combinations, making the process computationally tractable. soton.ac.uk This allows for the efficient exploration of a vast chemical space to design potent and selective inhibitors. frontiersin.org

Through this approach, the simple scaffold of a pyridyl acetaldehyde can be computationally elaborated into a diverse set of potential drug candidates, tailored to interact optimally with a specific biological target.

Applications of 2 Pyridin 4 Yl Acetaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique chemical properties of 2-(pyridin-4-yl)acetaldehyde allow it to participate in a variety of cyclization and condensation reactions, leading to the efficient synthesis of diverse and intricate molecular architectures.

While direct, large-scale industrial syntheses of pyridines often rely on reactions of aldehydes like acetaldehyde (B116499) with ammonia (B1221849), the laboratory-scale synthesis of highly functionalized pyridines benefits from more strategic approaches. jk-sci.com One such powerful method is the Kröhnke pyridine (B92270) synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297), to yield 2,4,6-trisubstituted pyridines. mdpi.comwikipedia.org

This compound can be envisioned as a key starting material for the synthesis of chalcones, which are α,β-unsaturated ketones. For instance, a Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) derivative would yield a pyridyl-substituted chalcone (B49325). nih.govnih.gov This chalcone can then serve as the Michael acceptor in the Kröhnke reaction. The general mechanism for the Kröhnke pyridine synthesis is outlined below:

Table 1: Key Steps in the Kröhnke Pyridine Synthesis

| Step | Description |

| 1 | Enolization of an α-pyridinium methyl ketone. |

| 2 | 1,4-Michael addition of the enolate to an α,β-unsaturated ketone (chalcone) to form a 1,5-dicarbonyl compound. |

| 3 | Condensation with ammonia (from ammonium acetate) to form an imine. |

| 4 | Cyclization and subsequent dehydration and elimination of the pyridine leaving group to afford the substituted pyridine. mdpi.comwikipedia.org |

By employing a chalcone derived from this compound, this methodology would allow for the synthesis of pyridines bearing a pyridin-4-ylmethyl substituent, showcasing the utility of this aldehyde in constructing complex bi-heterocyclic systems.

Porphyrins are large macrocyclic compounds that play crucial roles in various biological processes and have applications in materials science and medicine. The synthesis of meso-substituted porphyrins is most commonly achieved through the acid-catalyzed condensation of an aldehyde with pyrrole (B145914), followed by oxidation. nih.govchemijournal.com The two primary methods for this transformation are the Adler-Longo and the Lindsey syntheses. researchgate.netnih.govchem-station.com

The Lindsey synthesis, in particular, is a two-step, one-flask procedure that allows for the synthesis of porphyrins under milder conditions and is compatible with a wider range of functional groups on the aldehyde. nih.gov This method involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature to form the porphyrinogen, which is then oxidized to the porphyrin.

While direct examples of the use of this compound in porphyrin synthesis are not prevalent in the literature, the established methodologies for synthesizing pyridyl-substituted porphyrins from pyridinecarboxaldehydes provide a strong basis for its potential application. scispace.com The reaction would proceed via the condensation of four equivalents of this compound with four equivalents of pyrrole to form the corresponding tetra(pyridin-4-ylmethyl)porphyrin.

Table 2: Comparison of Porphyrin Synthesis Methods

| Method | Conditions | Typical Yields | Advantages |

| Adler-Longo | High temperature (e.g., refluxing propionic acid), aerobic | 10-20% | One-step procedure |

| Lindsey | Room temperature, inert atmosphere, followed by oxidation (e.g., with DDQ) | 30-40% | Milder conditions, compatible with more functional groups |

The resulting porphyrin, with its four pyridylmethyl substituents, would be a highly interesting ligand for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.gov

Dihydropyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have attracted considerable interest due to their diverse biological activities. nih.gov A highly efficient and atom-economical route to these scaffolds is the one-pot, four-component reaction of an aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and hydrazine (B178648) hydrate. core.ac.ukresearchgate.netnih.govresearchgate.netsemanticscholar.org

This multicomponent reaction proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone (B3327878) (formed in situ from the β-ketoester and hydrazine), and subsequent cyclization and tautomerization. dundee.ac.uk

The use of this compound in this reaction would lead to the formation of 6-amino-3-methyl-4-(pyridin-4-ylmethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The general scheme for this transformation is as follows:

Table 3: Reactants and Product in the Four-Component Synthesis of a Pyridyl-Substituted Dihydropyrano[2,3-c]pyrazole

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| This compound | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | 6-Amino-3-methyl-4-(pyridin-4-ylmethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

This reaction highlights the utility of this compound in generating structurally complex and biologically relevant heterocyclic systems in a single synthetic operation.

Pyridoacridines are a class of polycyclic aromatic alkaloids, many of which are of marine origin and possess interesting biological activities. wikipedia.org The synthesis of the core acridine (B1665455) or quinoline (B57606) structure is a key step in the total synthesis of these molecules. The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comorganic-chemistry.orgnih.gov

In a variation of this reaction, this compound can serve as the active methylene (B1212753) component. For example, the reaction of this compound with a 2-aminobenzophenone (B122507) derivative under acidic or basic catalysis would be expected to yield a 2-(pyridin-4-ylmethyl)-3-phenylquinoline. This quinoline could then be a precursor for further annulation reactions to construct the full pyridoacridine framework.

Table 4: Components for a Friedländer Annulation to a Pyridyl-Substituted Quinoline

| 2-Aminoaryl Ketone | Active Methylene Compound | Product |

| 2-Aminobenzophenone | This compound | 2-(Pyridin-4-ylmethyl)-3-phenylquinoline |

This approach demonstrates the potential of this compound to be used in the construction of complex, fused aromatic systems.

Imidazo[4,5-g]quinazolines are a class of fused heterocyclic compounds with a range of pharmacological properties. researchgate.netwikipedia.org A novel multi-component reaction has been reported for the synthesis of 2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline, which utilizes 4-pyridine carbaldehyde as a key reactant. mdpi.com The reaction involves the condensation of a 5-aminobenzimidazole (B183301) derivative with two equivalents of the aldehyde.

While this reported synthesis uses pyridine-4-carbaldehyde, it establishes a clear precedent for the incorporation of the pyridin-4-yl moiety into the imidazo[4,5-g]quinazoline core. This compound could potentially be utilized in a similar fashion, either directly or after oxidation to the corresponding carbaldehyde. The reaction proceeds through a cascade of transformations including Schiff base formation and a hetero-Diels-Alder reaction. mdpi.com

Table 5: Key Reactants in the Multi-Component Synthesis of a Tri(pyridin-4-yl)-Imidazo[4,5-g]quinazoline

| Amine Component | Aldehyde Component |

| 5-Amino-6-fluoro-1H-benzo[d]imidazole derivative | 4-Pyridine carbaldehyde |

This synthetic strategy underscores the value of pyridyl aldehydes and their precursors in the efficient assembly of complex, nitrogen-rich heterocyclic systems.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and other related indoline (B122111) structures. wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. researchgate.netnih.gov

The reaction of tryptamine with this compound would be expected to proceed via the formation of an intermediate iminium ion, which would then undergo electrophilic attack on the electron-rich indole (B1671886) ring to form a new six-membered ring. This would result in the formation of a 1-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydro-β-carboline.

Table 6: Reactants for the Pictet-Spengler Synthesis of a Pyridyl-Substituted Tetrahydro-β-carboline

| β-Arylethylamine | Aldehyde | Product |

| Tryptamine | This compound | 1-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydro-β-carboline |

This application demonstrates the utility of this compound in the synthesis of alkaloids and other biologically relevant nitrogen heterocycles.

Precursor in Ligand Design and Coordination Chemistry

This compound is a valuable precursor in the design and synthesis of sophisticated ligands for coordination chemistry. Its bifunctional nature, possessing both a nucleophilic aldehyde group and a coordinating pyridine ring, allows for the construction of a diverse array of molecular architectures capable of binding to various metal centers.

Synthesis of Metal-Chelating Ligands

The pyridine nitrogen atom of this compound can act as a coordination site for metal ions. However, the true potential of this compound in ligand design is realized when the aldehyde functionality is chemically transformed to introduce additional donor atoms, leading to the formation of multidentate chelating ligands. These ligands can form stable complexes with a wide range of transition metals. rsc.orgnih.govekb.egnih.gov

A primary strategy for developing such ligands involves the reaction of the aldehyde group with molecules containing other coordinating moieties. For instance, condensation with hydrazines, hydroxylamines, or thiosemicarbazides can introduce additional nitrogen, oxygen, or sulfur donor atoms, respectively. The resulting ligands can then coordinate to metal ions in a bidentate or tridentate fashion, involving the pyridine nitrogen and the newly introduced donor atoms. The stability and coordination geometry of the resulting metal complexes are influenced by the nature of the metal ion and the specific structure of the chelating ligand.

| Ligand Type | Reactant for Aldehyde Modification | Potential Donor Atoms |

| Hydrazone | Hydrazine derivatives | N, N |

| Oxime | Hydroxylamine (B1172632) | N, O |

| Thiosemicarbazone | Thiosemicarbazide | N, S |